Cas no 66082-27-7 (N-[(6S,7R,9R,14aS,15R)-7-Cyano-1,5,6,7,9,10,13,14,14a,15-decahydro-2,11-dimethoxy-3,12,16-trimethyl-1,4,10,13-tetraoxo-6,15-imino-4H-isoquino[3,2-b][3]benzazocin-9-ylmethyl]-2-oxopropanamide)

N-[(6S,7R,9R,14aS,15R)-7-Cyano-1,5,6,7,9,10,13,14,14a,15-decahydro-2,11-dimethoxy-3,12,16-trimethyl-1,4,10,13-tetraoxo-6,15-imino-4H-isoquino[3,2-b][3]benzazocin-9-ylmethyl]-2-oxopropanamide structure
66082-27-7 structure
Produktname:N-[(6S,7R,9R,14aS,15R)-7-Cyano-1,5,6,7,9,10,13,14,14a,15-decahydro-2,11-dimethoxy-3,12,16-trimethyl-1,4,10,13-tetraoxo-6,15-imino-4H-isoquino[3,2-b][3]benzazocin-9-ylmethyl]-2-oxopropanamide
CAS-Nr.:66082-27-7
MF:C29H30N4O8
MW:562.570507526398
CID:963211
PubChem ID:462199

N-[(6S,7R,9R,14aS,15R)-7-Cyano-1,5,6,7,9,10,13,14,14a,15-decahydro-2,11-dimethoxy-3,12,16-trimethyl-1,4,10,13-tetraoxo-6,15-imino-4H-isoquino[3,2-b][3]benzazocin-9-ylmethyl]-2-oxopropanamide Chemische und physikalische Eigenschaften

Namen und Kennungen

    • N-[(6S,7R,9R,14aS,15R)-7-Cyano-1,5,6,7,9,10,13,14,14a,15-decahydro-2,11-dimethoxy-3,12,16-trimethyl-1,4,10,13-tetraoxo-6,15-imino-4H-isoquino[3,2-b][3]benzazocin-9-ylmethyl]-2-oxopropanamide
    • saframycin A
    • N-[(7-cyano-2,11-dimethoxy-3,12,16-trimethyl-1,4,10,13-tetraoxo-1,5,6,7,9,10,13,14,14a,15-decahydro-4H-6,15-epiminoisoquino[3,2-b][3]benzazocin-9-yl)methyl]-2-oxopropanamide
    • N-{[(6S,7R,9R,14aS,15R)-7-cyano-2,11-dimethoxy-3,12,16-trimethyl-1,4,10,13-tetraoxo-1,5,6,7,9,10,13,14,14a,15-decahydro-4H-6,15-epiminoisoquino[3,2-b][3]benzazocin-9-yl]methyl}-2-oxopropanamide
    • SCHEMBL637953
    • N-[[(1R,2S,10R,12R,13S)-12-cyano-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl]methyl]-2-oxopropanamide
    • CHEBI:219593
    • CHEMBL452709
    • PROPANAMIDE, N-(((6S,7R,9R,14AS,15R)-7-CYANO-1,5,6,7,9,10,13,14,14A,15-DECAHYDRO-2,11-DIMETHOXY-3,12,16-TRIMETHYL-1,4,10,13-TETRAOXO-6,15-IMINO-4H-ISOQUINO(3,2-B)(3)BENZAZOCIN-9-YL)METHYL)-2-OXO-
    • N-(((6R,7R,9R,14aS,15S)-7-cyano-2,11-dimethoxy-3,12,16-trimethyl-1,4,10,13-tetraoxo-1,5,6,7,9,10,13,14,14a,15-decahydro-4H-6,15-epiminobenzo[4,5]azocino[1,2-b]isoquinolin-9-yl)methyl)-2-oxopropanamide
    • Q27284074
    • NSC 325663
    • SAFRAMYCIN A, (-)
    • 21-Cyanosaframycin-B
    • 66082-27-7
    • UNII-MJW34HDB0D
    • SFM-A
    • NSC-325663
    • MJW34HDB0D
    • DTXSID80984576
    • NSC325663
    • NCI60_002823
    • Neuro_000165
    • CHEMBL1710157
    • MLS002703055
    • N-[(7-Cyano-2,11-dimethoxy-3,12,16-trimethyl-1,4,10,13-tetraoxo-1,5,6,7,9,10,13,14,14a,15-decahydro-4H-6,15-epiminoisoquinolino[3,2-b][3]benzazocin-9-yl)methyl]-2-oxopropanamide
    • N-[(cyano-dimethoxy-trimethyl-tetraoxo-[?]yl)methyl]-2-oxo-propanamide
    • N-[(12-Cyano-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl)methyl]-2-oxopropanamide
    • SMR001566861
    • Propanamide, N-[(7-cyano-1,5,6,7,9,10,13,14,14a,15-decahydro-2,11-dimethoxy-3,12,16-trimethyl-1,4,10,13-tetraoxo-6,15-imino-4H-isoquino[3,2-b][3]benzazocin-9-yl)methyl]-2-oxo-
    • Propanamide,5,6,7,9,10,13,14,14a,15- decahydro-2,11-dimethoxy-3,12,16-trimethyl-1,4,10, 13-tetraoxo-6,15-imino-4H-isoquino[3,2-b][3]benzazocin -9-yl)methyl]-2-oxo-,8 [6S-(6.alpha.,7.alpha.,9.beta.,14a. alpha.,15.alpha.)]-
    • (-)-Saframycin A
    • Inchi: InChI=1S/C29H30N4O8/c1-11-23(35)14-8-17-22-21-15(24(36)12(2)28(41-6)26(21)38)7-16(32(22)4)18(9-30)33(17)19(10-31-29(39)13(3)34)20(14)25(37)27(11)40-5/h16-19,22H,7-8,10H2,1-6H3,(H,31,39)/t16-,17+,18+,19+,22-/m1/s1
    • InChI-Schlüssel: JNEGMBHBUAJRSX-NOYKIMNZSA-N
    • Lächelt: CC1=C(C(=O)C2=C(C1=O)CC3C4C5=C(CC(N4C)C(N3C2CNC(=O)C(=O)C)C#N)C(=O)C(=C(C5=O)OC)C)OC

Berechnete Eigenschaften

  • Genaue Masse: 562.206
  • Monoisotopenmasse: 562.206
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 11
  • Schwere Atomanzahl: 41
  • Anzahl drehbarer Bindungen: 5
  • Komplexität: 1540
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 5
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.3
  • Topologische Polaroberfläche: 163Ų

Experimentelle Eigenschaften

  • Farbe/Form: Solid powder
  • Dichte: 1.44
  • Siedepunkt: °Cat760mmHg
  • Flammpunkt: °C
  • Brechungsindex: 1.632
  • PSA: 163.18000
  • LogP: 0.11728

N-[(6S,7R,9R,14aS,15R)-7-Cyano-1,5,6,7,9,10,13,14,14a,15-decahydro-2,11-dimethoxy-3,12,16-trimethyl-1,4,10,13-tetraoxo-6,15-imino-4H-isoquino[3,2-b][3]benzazocin-9-ylmethyl]-2-oxopropanamide Sicherheitsinformationen

  • Signalwort:Warning
  • Lagerzustand:Dry, dark and store at 0-4℃ for short term (days to weeks) or -20℃ for long term (Store correctly 2-3years).

N-[(6S,7R,9R,14aS,15R)-7-Cyano-1,5,6,7,9,10,13,14,14a,15-decahydro-2,11-dimethoxy-3,12,16-trimethyl-1,4,10,13-tetraoxo-6,15-imino-4H-isoquino[3,2-b][3]benzazocin-9-ylmethyl]-2-oxopropanamide Verwandte Literatur

Artikel empfehlen

Empfohlene Lieferanten
Suzhou Senfeida Chemical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Suzhou Senfeida Chemical Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Nantong Boya Environmental Protection Technology Co., Ltd
Nanjing jingzhu bio-technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Nanjing jingzhu bio-technology Co., Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Jinan Hanyu Chemical Co.,Ltd.
Shanghai Aoguang Biotechnology Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Shanghai Aoguang Biotechnology Co., Ltd